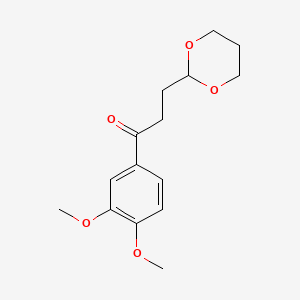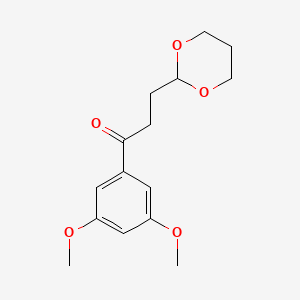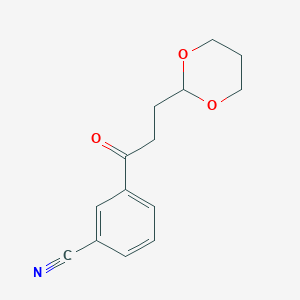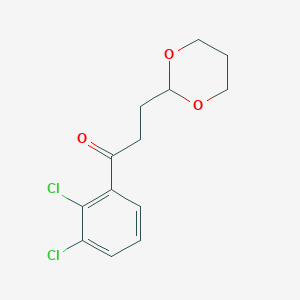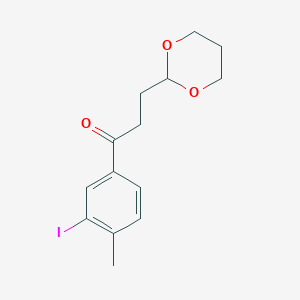
Ethyl 2-m-tolylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Polymer-assisted Synthesis
Ethyl 2-m-tolylpyrimidine-5-carboxylate derivatives have been utilized in polymer-assisted synthesis, exemplifying a method for constructing complex pyrimidine structures. A study detailed the polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, showcasing the versatility of these compounds as intermediates in heterocyclic chemistry (Eynde et al., 2003).
Inhibitors of Gene Expression
Research into the structure-activity relationship of this compound derivatives revealed their potential as inhibitors of AP-1 and NF-κB mediated gene expression. These findings suggest applications in targeting specific pathways involved in inflammation and cancer (Palanki et al., 2002).
Microwave-mediated Synthesis
The compound's derivatives have been synthesized under microwave irradiation, indicating an efficient and regioselective approach to novel pyrimido[1,2-a]pyrimidines. This method underscores the importance of this compound in facilitating rapid and selective synthetic routes (Eynde et al., 2001).
Antioxidant Agents
Derivatives of this compound have been synthesized and evaluated as antioxidant agents, highlighting the potential pharmacological applications of these compounds in mitigating oxidative stress (Asha et al., 2009).
Antimicrobial Activity
The antimicrobial activity of Pyrimidine-5-carboxylate derivatives has been explored, with some derivatives showing promising results against a variety of microbial strains. This research opens pathways for the use of these compounds in developing new antimicrobial agents (A.S.Dongarwar et al., 2011).
Spectroscopic Characterization
This compound and its derivatives have been characterized using various spectroscopic techniques, including FT-IR, NMR, and density functional theory (DFT) calculations. These studies provide insights into the structural and electronic properties of these compounds, which are crucial for their application in materials science and as intermediates in organic synthesis (Pekparlak et al., 2018).
properties
IUPAC Name |
ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPNGYQLLZTRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

